molecular formula C6H5IN2O2 B1222051 2-Iodo-4-nitroaniline CAS No. 6293-83-0

2-Iodo-4-nitroaniline

Cat. No. B1222051
CAS RN: 6293-83-0
M. Wt: 264.02 g/mol
InChI Key: LOLSEMNGXKAZBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-iodo-4-nitroaniline and its isomers involves complex interplays of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions, which significantly influence their crystalline structures and properties. Garden et al. (2002) explored these interactions in iodo-nitroanilines, revealing the formation of chains and three-dimensional frameworks supported by these interactions in different isomers (Garden et al., 2002).

Molecular Structure Analysis

Kelly et al. (2010) provided a comprehensive structural characterization of three crystal polymorphs of 2-iodo-4-nitroaniline, showcasing the diversity in crystalline forms (triclinic, orthorhombic, and a new monoclinic form) and highlighting solvent-mediated transformations between these forms (Kelly et al., 2010).

Chemical Reactions and Properties

Research by Ács et al. (2006) on the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives provides insights into the chemical reactions involving 2-iodo-4-nitroaniline. This study illustrates the bifunctional nature of 2-iodoaniline derivatives in synthesizing various compounds through carbonylation, demonstrating the compound's versatility in organic synthesis (Ács et al., 2006).

Physical Properties Analysis

The physical properties of 2-iodo-4-nitroaniline are closely related to its molecular and crystal structure. The polymorphic forms of this compound exhibit distinct physical characteristics, such as solubility and melting points, which are influenced by the specific intermolecular interactions present in each form. The study by Kelly et al. (2010) on the crystal polymorphs and transformations provides valuable data on these physical properties, correlating them with structural aspects (Kelly et al., 2010).

Scientific Research Applications

  • Synthesis of 2-iodo-4-nitrobenzonitrile

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Iodo-4-nitroaniline is used as a starting material to synthesize 2-iodo-4-nitrobenzonitrile .
    • Method of Application: The process involves the reaction of 2-iodo-4-nitroaniline with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
    • Results: The outcome of this reaction is the formation of 2-iodo-4-nitrobenzonitrile .
  • Synthesis of 2-iodo-p-phenylenediamine

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-p-phenylenediamine .
    • Method of Application: This is achieved by reacting 2-iodo-4-nitroaniline with tin(II) dihydrate in concentrated HCl .
    • Results: The reaction results in the formation of 2-iodo-p-phenylenediamine .
  • Selective Growth of a Less Stable Polymorph

    • Scientific Field: Material Science
    • Application Summary: 2-Iodo-4-nitroaniline has been used in the selective growth of a less stable polymorph of itself on a self-assembled monolayer template .
    • Method of Application: Orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline grow concomitantly from supersaturated ethanol solutions, but the less stable orthorhombic phase can be selectively grown on 3’-X-4-mercaptobiphenyl (X = NO2, I) self-assembled monolayer templates .
    • Results: The result is the selective growth of the less stable orthorhombic phase of 2-iodo-4-nitroaniline .
  • Synthesis of Dyes

    • Scientific Field: Dye Chemistry
    • Application Summary: Nitroanilines, including 2-Iodo-4-nitroaniline, are often used in the synthesis of dyes .
    • Method of Application: The specific method of application can vary widely depending on the type of dye being synthesized .
    • Results: The result is a variety of different dyes, each with unique color properties .
  • Antioxidant Synthesis

    • Scientific Field: Organic Chemistry
    • Application Summary: Nitroanilines can be used in the synthesis of antioxidants .
    • Method of Application: The specific method of application can vary depending on the type of antioxidant being synthesized .
    • Results: The result is a variety of different antioxidants, each with unique properties .
  • Gas Gum Inhibitor and Corrosion Inhibitor

    • Scientific Field: Industrial Chemistry
    • Application Summary: Nitroanilines can be used to make a gas gum inhibitor and a corrosion inhibitor .
    • Method of Application: The specific method of application can vary depending on the specific type of inhibitor being synthesized .
    • Results: The result is a variety of different inhibitors, each with unique properties .
  • Synthesis of 2-Iodo-4-nitrobenzonitrile

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-4-nitrobenzonitrile .
    • Method of Application: The process involves the reaction of 2-iodo-4-nitroaniline with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
    • Results: The outcome of this reaction is the formation of 2-iodo-4-nitrobenzonitrile .
  • Synthesis of 2-Iodo-p-phenylenediamine

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-p-phenylenediamine .
    • Method of Application: This is achieved by reacting 2-iodo-4-nitroaniline with tin(II) dihydrate in concentrated HCl .
    • Results: The reaction results in the formation of 2-iodo-p-phenylenediamine .
  • Selective Growth of a Less Stable Polymorph

    • Scientific Field: Material Science
    • Application Summary: 2-Iodo-4-nitroaniline has been used in the selective growth of a less stable polymorph of itself on a self-assembled monolayer template .
    • Method of Application: Orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline grow concomitantly from supersaturated ethanol solutions, but the less stable orthorhombic phase can be selectively grown on 3’-X-4-mercaptobiphenyl (X = NO2, I) self-assembled monolayer templates .
    • Results: The result is the selective growth of the less stable orthorhombic phase of 2-iodo-4-nitroaniline .

Safety And Hazards

2-Iodo-4-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes .

Relevant Papers

  • “Selective growth of a less stable polymorph of 2-iodo-4-nitroaniline on a self-assembled monolayer template” discusses the growth of orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline from supersaturated ethanol solutions .
  • “Crystal polymorphs and transformations of 2-iodo-4-nitroaniline” provides a full crystal structural characterization of three crystal polymorphs of 2-iodo-4-nitroaniline: the triclinic, orthorhombic, and a new monoclinic form .

properties

IUPAC Name

2-iodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLSEMNGXKAZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278682
Record name 2-Iodo-4-nitroaniline
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Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-nitroaniline

CAS RN

6293-83-0
Record name 6293-83-0
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Record name 2-Iodo-4-nitroaniline
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Synthesis routes and methods I

Procedure details

A solution of iodine monochloride (25.8 mL, 514 mmol) in water (220 mL) at 0° C. was treated with concentrated hydrogen chloride (87 mL, 2800 mmol) and stirred until the iodine monochloride dissolved. This cooled ICl solution was then added to a solution of p-nitroaniline (71 g, 510 mmol) in water (590 mL) and concentrated hydrogen chloride (50 mL, 2000 mmol) and stirred at 20° C. for 3 hours. The reaction mixture was filtered, washed with water, and dried to give the desired product (132 g, 94%) as a yellow solid. LCMS for C6H61N2O2 (M+H)+: m/z=264.7.
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
590 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of iodine (46.0 g, 0.180 mol) and silver sulfate (56.3 g, 0.180 mol) in anhydrous ethanol (500 mL) was added 4-nitroaniline (25.0 g, 0.180 mol) and the reaction mixture was stirred for 5 h at rt. The resulting yellow solution was filtered and concentrated in vacuo. The resulting residue was dissolved into 400 mL ethyl acetate, washed with 1N sodium hydroxide solution (2×250 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to yield 45.5 (95%) of compound 489A, as a yellow solid. HPLC: 98% at 2.837 min (retention time) (Shimadzu VP-ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.1% trifluoracetic acid, 4 mL/in, monitoring at 220 nm). MS (ES): m/z 265.08 [M+H]+.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of iodine monochloride (23.54 g) in acetic acid (50 ml) is added dropwise over an hour to a stirred solution of p-nitroaniline (20 g). After stirring for another hour, the dark mixture is poured into water (1 liter), the precipitated yellow solid is collected and dried to afford 41.15 g title product, m.p. 90°-95° C.
Quantity
23.54 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
SA McWilliam, JMS Skakle, JN Low… - … Section C: Crystal …, 2001 - scripts.iucr.org
… In the triclinic polymorph of 2-iodo-4-nitroaniline, C 6 H 5 IN 2 O 2 , space group P [\overline 1] , the molecules are linked by paired N—H⋯O hydrogen bonds into C(8)[R [^2_2] (6)] …
Number of citations: 32 scripts.iucr.org
AT Peters, NO Soboyejo - Journal of the Society of Dyers and …, 1988 - Wiley Online Library
… The yellow residue (11.75 g, 89%) was recrystallised from ethanol (Norit) to give lemon-yellow needles of 2-iodo-4nitroaniline, mp 116-117C (P+ at m/e 264). Similar reaction of 4-…
Number of citations: 1 onlinelibrary.wiley.com
R Hiremath, SW Varney, JA Swift - Chemical communications, 2004 - pubs.rsc.org
Selective growth of a less stable polymorph of 2-iodo-4-nitroaniline on a self-assembled monolayer template - Chemical Communications (RSC Publishing) DOI:10.1039/B411649F …
Number of citations: 34 pubs.rsc.org
SJ Garden, SP Fontes, JL Wardell… - … Section B: Structural …, 2002 - scripts.iucr.org
Molecules of 2-iodo-5-nitroaniline (I) are linked by N—H⋯O hydrogen bonds into centrosymmetric dimers and by asymmetric three-centre iodo⋯nitro interactions into chains, so forming …
Number of citations: 35 scripts.iucr.org
DM Kelly, KS Eccles, CJ Elcoate… - Crystal growth & …, 2010 - ACS Publications
… 2-Iodo-4-nitroaniline is a polymorphic compound that can be prepared from 4-nitroaniline by … In this study, we have reexamined the crystal polymorphism of 2-iodo-4-nitroaniline and …
Number of citations: 6 pubs.acs.org
V Sharma, P Srivastava, SK Bhardwaj… - Green Processing and …, 2018 - degruyter.com
… .a), lead to iodination at vacant ortho position to give 2-iodo-4-nitroaniline in 99% yield. Boothe et al. [7] reported the formation of 2-iodo-4-nitroaniline at 0C with a reported yield of 70%. …
Number of citations: 7 www.degruyter.com
MN Arshad, MN Tahir, IU Khan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C6H5BrN2O2, the dihedral angle between the nitro group and the aromatic ring is 4.57 (4). An intramolecular N—H⋯Br interaction results in the …
Number of citations: 3 scripts.iucr.org
SJ Garden, C Glidewell, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
… 1 [link] ), which we compare with the simpler analogue 2-iodo-4-nitroaniline, (II) (McWilliam et … 1), which we compare with the simpler analogue 2-iodo-4-nitroaniline, (II) (McWilliam et al., …
Number of citations: 7 scripts.iucr.org
T Ferdous - 2012 - lib.buet.ac.bd
Iodoamide derivatives are one of the most privileged structure motifs frequently found in natural products, pharmaceuticals, functional materials, and medicines. Synthesis and biological …
Number of citations: 0 lib.buet.ac.bd
V Sharma, P Srivastava, DD Agarwal… - Russian Journal of Organic …, 2016 - Springer
… substrate, which afforded 2-iodo-4-nitroaniline. The iodination of 1a … 2-iodo-4-nitroaniline (see table). When Na2SO3 was added to the reaction mixture, the yield of 2-iodo-4nitroaniline …
Number of citations: 7 link.springer.com

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